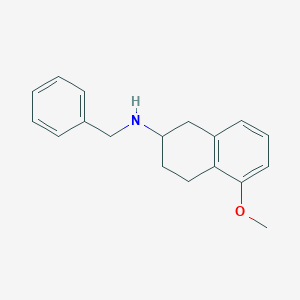

N-bencil-5-metoxi-1,2,3,4-tetrahidronaftalen-2-amina

Descripción general

Descripción

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C18H21NO It is known for its complex structure, which includes a benzyl group, a methoxy group, and a tetrahydronaphthalenamine core

Aplicaciones Científicas De Investigación

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Rotigotine, also known as N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, is a non-ergoline dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome .

Target of Action

Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .

Mode of Action

As a dopamine agonist, Rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .

Biochemical Pathways

It is known that rotigotine has in vitro activity that spans the dopamine d1 through d5 receptors, as well as select adrenergic and serotonergic sites .

Pharmacokinetics

Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The absolute bioavailability after 24 h transdermal delivery is 37% of the applied Rotigotine dose . Following a single administration of Rotigotine transdermal system (24-h patch-on period), most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 h of patch removal .

Result of Action

The molecular and cellular effects of Rotigotine’s action include the inhibition of dopamine uptake and prolactin secretion . Furthermore, Rotigotine has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2). It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in endothelial cells (ECs) .

Action Environment

Environmental factors such as oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine to ensure product quality . The transdermal patch provides a lesser dependence on gastrointestinal motility and the influence of other environmental factors .

Análisis Bioquímico

Biochemical Properties

Rotigotine plays a significant role in biochemical reactions. It primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . The compound binds with high affinity to these receptors, which are crucial in various biochemical processes .

Cellular Effects

Rotigotine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Rotigotine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with the 5-HT1A and 5-HT2A receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid onset and short duration of action

Dosage Effects in Animal Models

In animal models, the effects of Rotigotine vary with different dosages . A study found that higher doses of Rotigotine produced significant increments in the intensity of the psychedelic experience

Metabolic Pathways

Rotigotine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Rotigotine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the naphthalene ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-amine

Uniqueness

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Propiedades

IUPAC Name |

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFLGQHJVWSALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483986 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136247-07-9 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)